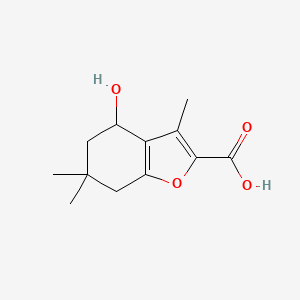

4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid

Description

4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid (CAS: 585556-40-7) is a bicyclic furan-carboxylic acid derivative with a partially hydrogenated benzofuran core. Its structure features hydroxyl and methyl substituents at positions 3, 6, and 6, respectively, which confer unique steric and electronic properties. This compound is primarily utilized as a reference standard or synthetic intermediate in pharmaceutical research, supported by suppliers like Hubei Guoyun Furui Technology Co., a certified partner of the Chinese Institute for Food and Drug Control .

Properties

IUPAC Name |

4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-6-9-7(13)4-12(2,3)5-8(9)16-10(6)11(14)15/h7,13H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTANEOPKBKSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzofuran ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can yield primary alcohols .

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. Its structural features allow it to be utilized in the creation of more complex molecules. It is also used as a reference compound in analytical chemistry for the characterization of other substances.

Biology

In biological research, 4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid is investigated for its interactions with enzymes and proteins. Its structural analogies to certain biological molecules facilitate studies on enzyme activity and protein interactions.

Medicine

Research indicates potential therapeutic applications of this compound, particularly in antimicrobial development. Studies suggest that it may possess antibacterial and antifungal properties.

Industry

The compound is utilized in the synthesis of new materials and as an intermediate in the production of various industrial chemicals. Its unique properties make it valuable for developing innovative products.

Research highlights diverse biological activities attributed to this compound:

- Antimicrobial Activity : It exhibits significant antibacterial effects against pathogens such as E. coli and S. aureus. Preliminary studies have indicated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.

- Antifungal Activity : The compound has shown promise against fungal strains like Candida albicans, which may support its use in treating fungal infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

| B. cereus | 16 | 230 |

These results indicate that the compound could serve as a candidate for developing new antibacterial drugs.

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties:

| Fungal Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| C. albicans | 12 | 100 |

| C. parapsilosis | 11 | 100 |

This data supports the potential therapeutic applications of the compound in treating fungal infections.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting or modifying their activity . This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

a) (4E)-4-(Hydroxyimino)-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid (CAS: 380574-77-6)

- Structural Differences: The hydroxyl group at position 4 is replaced by a hydroxyimino (NOH) group in an E-configuration.

- Functional Implications: The hydroxyimino group introduces tautomeric possibilities (oxime-enol tautomerism), enhancing reactivity in nucleophilic additions or coordination chemistry. This compound is structurally closer to the target molecule but lacks the 3-methyl substituent .

b) Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS: 1919864-85-9)

- Structural Differences: Features a fluoro substituent at position 5,5 and an ethyl ester group instead of a carboxylic acid. The amino group at position 3 replaces the hydroxyl group.

- Functional Implications : Fluorination increases metabolic stability and lipophilicity, making it suitable for drug discovery. The ester group allows for prodrug strategies .

Substituted Benzoic Acid Derivatives

a) Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid)

- Structural Differences : Aromatic benzoic acid core with methoxy groups at positions 3 and 5. Lacks the tetrahydrofuran ring.

- Functional Implications : Methoxy groups enhance solubility in polar solvents and antioxidant activity, as seen in lignin oxidation studies .

b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)

Comparative Physicochemical Properties

Biological Activity

4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- IUPAC Name : this compound

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

2. Anti-inflammatory Effects

This compound has been shown to reduce inflammation in various models.

- Case Study : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% .

3. Antimicrobial Properties

The compound demonstrates antimicrobial activity against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This suggests potential applications in treating infections caused by these pathogens .

4. Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties.

- Mechanism : It appears to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. In vitro assays showed an IC50 value of 0.5 µM for AChE inhibition .

Research Findings

Several studies have highlighted the biological activities of this compound:

- Antioxidant and Anti-inflammatory Studies : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in cellular models .

- Neuroprotective Studies : A recent investigation into its effects on neuronal cells indicated that it protects against beta-amyloid-induced toxicity .

- Antimicrobial Efficacy : A comprehensive review outlined its effectiveness against multi-drug resistant strains of bacteria and fungi .

Q & A

Synthesis and Optimization

Basic: What are common synthetic routes for tetrahydrobenzofuran-carboxylic acid derivatives? Tetrahydrobenzofuran derivatives are typically synthesized via cyclization reactions, such as acid- or base-catalyzed intramolecular esterification of keto-acids or Michael additions. For example, 4-oxo-tetrahydrobenzofuran-3-carboxylic acid analogs can be synthesized using reducing agents like EtSiH/I to stabilize intermediates . Multi-step protocols involving Claisen-Schmidt condensations or [3,3]-sigmatropic rearrangements are also employed for benzofuran core assembly .

Advanced: How can researchers address low yields in multi-step syntheses of substituted tetrahydrobenzofurans? Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent polarity adjustment (e.g., THF for better intermediate stabilization) .

- Catalyst screening (e.g., NaH for deprotonation in benzofuran ring formation) .

- Temperature control (e.g., 0°C to suppress byproducts) .

Contradictions in yield reports may stem from subtle differences in starting material purity or reaction scaling, necessitating rigorous reproducibility checks .

Structural Characterization

Basic: What spectroscopic methods are critical for characterizing tetrahydrobenzofuran-carboxylic acids? Key techniques include:

- H/C NMR : To confirm ring substitution patterns and methyl group positions. For example, H NMR can distinguish between axial and equatorial protons in the tetrahydrofuran ring .

- IR spectroscopy : Identifies carboxylic acid (1700–1750 cm) and hydroxyl (3200–3600 cm) groups .

- LCMS : Validates molecular weight and detects fragmentation patterns .

Advanced: How can researchers resolve discrepancies between experimental and theoretical spectral data? Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) may arise from:

- Tautomerism or rotameric equilibria , resolved via variable-temperature NMR .

- Impurity interference , mitigated by HPLC purification (>97% purity thresholds) .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Biological Activity Profiling

Basic: What assays are used to evaluate the bioactivity of tetrahydrobenzofuran derivatives? Common assays include:

- Antioxidant activity : DPPH radical scavenging assays, with IC values compared to standards like syringic acid .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA .

Advanced: How can mechanistic studies clarify contradictory bioactivity reports? Contradictions (e.g., high antioxidant but low anti-inflammatory activity) require:

- Target-specific profiling : siRNA knockdowns to isolate pathways (e.g., Nrf2 for antioxidant responses) .

- Metabolite stability studies : LC-MS/MS to assess compound degradation in biological matrices .

- Docking simulations : AutoDock Vina to predict binding affinities for targets like Keap1 or NF-κB .

Stability and Storage

Basic: What are recommended storage conditions for tetrahydrobenzofuran-carboxylic acids?

- Temperature : -20°C in amber glass vials to prevent photodegradation .

- Humidity control : Desiccators with silica gel to avoid hydrolysis of the carboxylic acid group .

Advanced: How do trace impurities affect long-term stability? Impurities (e.g., residual solvents or oxidation byproducts) can accelerate degradation. Mitigation strategies include:

- HPLC repurification before storage .

- Stability-indicating assays : Forced degradation under heat/light to identify vulnerable functional groups .

Data Interpretation and Reproducibility

Basic: How should researchers analyze conflicting spectral or bioactivity data?

- Cross-validate with orthogonal methods : Pair NMR with X-ray crystallography for structural confirmation .

- Batch-to-batch comparisons : Ensure synthetic consistency via TLC or melting point analysis .

Advanced: What frameworks address reproducibility challenges in multi-lab studies?

- Standardized protocols : Detailed reaction conditions (e.g., exact stoichiometry, solvent grades) .

- Open-data repositories : Share raw spectral files (e.g., via PubChem) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.